NBSKLSZOBDZYMT-DPKQYIRLSA-L

Description

The compound "NBSKLSZOBDZYMT-DPKQYIRLSA-L" is identified by its InChIKey, a standardized chemical identifier. For instance, discusses Dexamethasone/Trichlormethiazide, a glucocorticoid and diuretic combination, which may share regulatory or toxicological parallels with the target compound .

Properties

CAS No. |

162635-34-9 |

|---|---|

Molecular Formula |

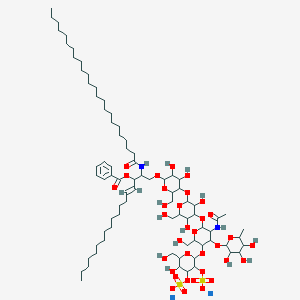

C81H138N2Na2O34S2 |

Molecular Weight |

1794.1 g/mol |

IUPAC Name |

disodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;; |

InChI Key |

NBSKLSZOBDZYMT-DPKQYIRLSA-L |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |

Synonyms |

2,3-disulfo-Le(x) pentaosylceramide 2,3-disulfo-Le(x) pentaosylceramide, disodium salt disulfo-Le(x) pentaosyl ceramide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves multiple steps, including the assembly of the oligosaccharide chain and the attachment of sulfate groups. The ceramide backbone is typically synthesized through a series of organic reactions, including amide bond formation and fatty acid elongation. The oligosaccharide chain is then constructed using glycosylation reactions, where sugar units are sequentially added to form the desired structure. Sulfation is achieved using sulfur trioxide-pyridine complexes under controlled conditions.

Industrial Production Methods: Industrial production of NBSKLSZOBDZYMT-DPKQYIRLSA-L is challenging due to the complexity of its structure. It often requires advanced techniques such as automated solid-phase synthesis and enzymatic methods to ensure high yield and purity. The process involves rigorous purification steps, including chromatography and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: NBSKLSZOBDZYMT-DPKQYIRLSA-L can undergo various chemical reactions, including:

Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.

Reduction: The ceramide backbone can be reduced to form simpler sphingolipid structures.

Substitution: The sugar units can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as azides or thiols in the presence of catalysts like copper(I) iodide (CuI).

Major Products Formed:

Oxidation: Sulfate esters and oxidized sugar derivatives.

Reduction: Reduced ceramide derivatives.

Substitution: Modified oligosaccharide chains with different functional groups.

Scientific Research Applications

NBSKLSZOBDZYMT-DPKQYIRLSA-L has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation and sulfation reactions.

Biology: Plays a role in cell-cell recognition and signaling, particularly in the immune system.

Medicine: Investigated for its potential in cancer therapy and as a biomarker for certain diseases.

Industry: Utilized in the development of advanced biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves its interaction with specific molecular targets on the cell surface. It binds to lectins and other carbohydrate-binding proteins, triggering signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. The sulfate groups enhance its binding affinity and specificity, making it a potent modulator of cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

A hypothetical comparison is constructed using parameters from analogous compounds in the evidence:

Research Findings and Limitations

- Toxicological Data : highlights LD₅₀ and IC₅₀ metrics for Dexamethasone/Trichlormethiazide, suggesting a framework for assessing acute toxicity in related compounds .

- Environmental Impact : ’s focus on groundwater stability underscores the importance of solubility and degradation studies for environmentally persistent compounds .

- Gaps: No direct studies on "NBSKLSZOBDZYMT-DPKQYIRLSA-L" were found in the provided evidence. Regulatory codes (e.g., REACH, OECD) from may serve as proxies for compliance benchmarking .

Data Tables and Methodological Insights

Table 1: Toxicity and Regulatory Comparison

| Parameter | NBSKLSZOBDZYMT-DPKQYIRLSA-L | Dexamethasone/Trichlormethiazide | Source |

|---|---|---|---|

| IC₅₀ | N/A | 3 µM (1CAO - 3R) | |

| UNRTDG Code | N/A | 3R | |

| OECD Guidelines | N/A | 3 |

Note: Table structure inspired by and ’s UML/data aggregation frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.